molecular formula C17H26N4O3 B5588667 1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine

1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine

Cat. No. B5588667
M. Wt: 334.4 g/mol
InChI Key: FGIXYEMTSPZSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine involves multiple steps, starting from basic chemical building blocks. For instance, the synthesis of N-substituted derivatives of related compounds includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several transformation steps, including conversion to carbohydrazide and subsequent reactions to introduce the 1,3,4-oxadiazole moiety (Khalid et al., 2016).

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that compounds with 1,3,4-oxadiazole and piperidine moieties exhibit significant antimicrobial activities. These compounds have been synthesized and evaluated against various bacterial strains, showing moderate to strong inhibitory effects. For example, a study highlighted the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were evaluated for their antibacterial potentials, showing that some compounds were effective against bacterial strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds incorporating the 1,3,4-oxadiazole and piperidine structures have also been explored for their potential in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like Alzheimer's disease. A study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated them for BChE enzyme inhibition, showing promising results in molecular docking studies (Khalid et al., 2016). Another investigation focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as anticancer agents, highlighting the potential therapeutic applications of these compounds in cancer treatment (Rehman et al., 2018).

properties

IUPAC Name

1-[3-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-12-18-16(19-24-12)10-14-5-8-20(9-6-14)17(23)15-4-3-7-21(11-15)13(2)22/h14-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIXYEMTSPZSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCN(CC2)C(=O)C3CCCN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine

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